molecular formula C19H23NO5 B2764356 (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1351664-56-6

(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2764356
CAS No.: 1351664-56-6
M. Wt: 345.395
InChI Key: JSEBSOYSFRFXHU-VOTSOKGWSA-N
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Description

(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides Acrylamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

    Formation of the acrylamide moiety: This can be achieved through the reaction of an appropriate amine with acryloyl chloride under basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethylfuran and an appropriate acylating agent.

    Coupling of the trimethoxyphenyl group: The trimethoxyphenyl group can be coupled to the acrylamide moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
  • N-(2,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
  • N-(2,5-dimethylfuran-3-yl)methyl)-3-(4-methoxyphenyl)acrylamide

Uniqueness

(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to the combination of its furan ring, trimethoxyphenyl group, and acrylamide moiety

Properties

IUPAC Name

(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-12-8-15(13(2)25-12)11-20-18(21)7-6-14-9-16(22-3)19(24-5)17(10-14)23-4/h6-10H,11H2,1-5H3,(H,20,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEBSOYSFRFXHU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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